Lonijaposide B

Description

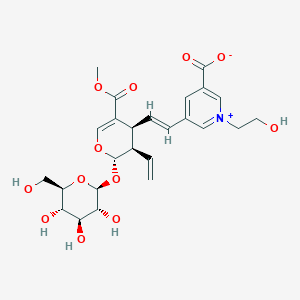

Lonijaposide B is a specialized iridoid glycoside isolated from Lonicera japonica Thunb. (LJT), a plant widely used in traditional medicine. Structurally, it belongs to the class of monoterpenoid glycosides characterized by a cyclopentane ring fused to a six-membered oxygen-containing heterocycle, with a glucose moiety attached via a glycosidic bond. Its molecular formula and exact mass remain unspecified in the provided evidence, but structural analogs like Lonijaposide A (C42H83O6N) and Lonijaposide I (C23H29NO10) suggest variability in substituents and chain lengths .

This compound is biosynthesized via the iridoid pathway, which is part of the broader monoterpenoid biosynthesis network (Ko00902) . Metabolomic studies indicate that this compound and its isomers (e.g., this compound I, II, III) are absent in LJT leaves but detected in flowers and flower buds, highlighting tissue-specific accumulation patterns .

Properties

Molecular Formula |

C25H31NO12 |

|---|---|

Molecular Weight |

537.5 g/mol |

IUPAC Name |

5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate |

InChI |

InChI=1S/C25H31NO12/c1-3-15-16(5-4-13-8-14(22(32)33)10-26(9-13)6-7-27)17(23(34)35-2)12-36-24(15)38-25-21(31)20(30)19(29)18(11-28)37-25/h3-5,8-10,12,15-16,18-21,24-25,27-31H,1,6-7,11H2,2H3/b5-4+/t15-,16+,18-,19-,20+,21-,24+,25+/m1/s1 |

InChI Key |

FPYKDTSNMCSLIB-ZHDNQQBJSA-N |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1/C=C/C2=CC(=C[N+](=C2)CCO)C(=O)[O-])C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

COC(=O)C1=COC(C(C1C=CC2=CC(=C[N+](=C2)CCO)C(=O)[O-])C=C)OC3C(C(C(C(O3)CO)O)O)O |

Synonyms |

lonijaposide B |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the pyridinium core, followed by the introduction of the ethenyl and methoxycarbonyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

Phenolic glycosides in Lonicera japonica exhibit oxidation susceptibility due to hydroxyl groups. For example:

-

Chlorogenic acid (C₁₆H₁₈O₉) undergoes oxidation to form quinones, releasing reactive oxygen species (ROS) that contribute to antimicrobial activity .

-

Luteolin glycosides auto-oxidize under alkaline conditions, forming dimeric structures via radical coupling .

Key factors influencing oxidation:

Hydrolysis Reactions

Glycosidic bonds in FLJ compounds are cleaved under acidic or enzymatic conditions:

Mechanistic pathway:

Acid-catalyzed hydrolysis follows an SN1 mechanism, forming a carbocation intermediate at the anomeric carbon .

Acylation and Esterification

FLJ phenolics participate in transesterification reactions:

-

Chlorogenic acid derivatives react with fatty alcohols (e.g., hexanol) via lipase-mediated esterification, producing lipophilic antioxidants .

-

Sinapoylquinic acid undergoes malonylation at C-6 hydroxyl, increasing solubility in apolar solvents .

Reaction equation:

Complexation with Metal Ions

FLJ compounds form chelates with divalent cations:

| Compound | Metal Ion | Stability Constant (log K) | Application |

|---|---|---|---|

| Luteolin | Fe²⁺ | 8.3 ± 0.2 | Iron overload mitigation |

| Caffeic acid | Cu²⁺ | 6.9 ± 0.1 | Catalytic ROS generation |

These complexes exhibit modified redox potentials compared to free ligands .

Photochemical Degradation

Ultraviolet irradiation induces structural changes in FLJ flavonoids:

Observed transformations:

-

Ring-opening of flavone C-ring (λmax = 365 nm)

-

Formation of cis-trans isomerization products in caffeoyl derivatives

Degradation kinetics:

Thermal Decomposition

Pyrolysis-GCMS studies reveal:

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Tables

Table 1. Tissue Distribution of Key Iridoids in Lonicera japonica

| Compound | Flowers | Buds | Stems | Leaves |

|---|---|---|---|---|

| This compound | + | + | - | - |

| Secoxyloganin | + | + | + | + |

| Loganin | + | + | + | - |

| 7-O-Ethylsweroside | - | - | - | - |

Table 2. Predicted ADMET Properties of this compound vs. I

| Property | This compound | Lonijaposide I |

|---|---|---|

| Oral Bioavailability | Moderate | Low |

| CYP3A4 Inhibition | Low | High |

| Hepatotoxicity Risk | Low | Moderate |

| Blood-Brain Barrier | No | No |

Data inferred from structural analogs .

Q & A

Q. What experimental methodologies are recommended for the initial isolation and structural characterization of Lonijaposide B?

To isolate this compound, researchers should employ chromatographic techniques (e.g., HPLC, column chromatography) combined with solvent partitioning to purify the compound from crude extracts. Structural characterization requires spectroscopic methods such as NMR (1H, 13C, 2D-COSY, HSQC, HMBC) for stereochemical elucidation and mass spectrometry (HR-ESI-MS) for molecular formula confirmation. Cross-referencing with existing spectral libraries and published data is critical to validate findings .

Q. How can researchers design in vitro assays to evaluate the baseline bioactivity of this compound against specific cellular targets?

Begin with target-specific assays (e.g., enzyme inhibition, receptor binding) using purified proteins or cell lines. Dose-response curves (e.g., IC₅₀ calculations) should be generated with appropriate controls (positive/negative controls, solvent-only groups). Replicate experiments (n ≥ 3) and use statistical tools (e.g., ANOVA, t-tests) to confirm significance. Pre-screen cytotoxicity using assays like MTT or resazurin to rule out nonspecific effects .

Q. What are the best practices for ensuring reproducibility in synthesizing this compound derivatives?

Document reaction conditions (temperature, solvent, catalysts) meticulously. Use high-purity reagents and validate intermediates via TLC, HPLC, or LC-MS. Include step-by-step protocols in supplementary materials for peer verification. For novel derivatives, provide full spectroscopic data and crystallographic information (if available) to confirm structural integrity .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Conduct meta-analyses to identify variables such as differences in assay conditions (e.g., cell line origin, incubation time), compound purity, or solvent systems. Validate conflicting results through independent replication studies. Use orthogonal assays (e.g., in vivo models, gene expression profiling) to confirm mechanistic hypotheses. Transparently report methodological discrepancies in publications to guide future research .

Q. What computational strategies are effective for predicting the molecular interactions of this compound with its putative targets?

Apply molecular docking (e.g., AutoDock Vina, Schrödinger Suite) to model ligand-target binding poses. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess stability. Cross-reference results with site-directed mutagenesis or competitive binding assays. Use cheminformatics tools (e.g., SwissADME) to predict pharmacokinetic properties and refine hypotheses .

Q. How can researchers optimize the pharmacokinetic profile of this compound through structural modification?

Perform SAR (structure-activity relationship) studies by systematically modifying functional groups (e.g., glycosylation, methylation). Assess solubility, metabolic stability (e.g., liver microsome assays), and membrane permeability (Caco-2 models). Use in silico tools (e.g., ProTox-II) to predict toxicity and prioritize analogs for in vivo testing. Compare results with established analogs in the same chemical class .

Q. What experimental designs are suitable for elucidating the mechanism of action of this compound in complex biological systems?

Combine omics approaches (transcriptomics, proteomics) with pathway enrichment analysis to identify perturbed networks. Validate hypotheses using CRISPR/Cas9 knockouts or siRNA silencing of candidate targets. Employ fluorescence-based imaging (e.g., confocal microscopy) to track subcellular localization. Integrate multi-omics data with bioinformatics platforms (e.g., STRING, KEGG) to map interactions .

Q. How should researchers address variability in this compound yield during large-scale extraction from natural sources?

Standardize extraction protocols by controlling variables such as plant harvesting season, tissue type, and drying methods. Optimize extraction solvents (e.g., ethanol-water gradients) using response surface methodology (RSM). Validate batch consistency via LC-MS quantification and biological activity assays. Document environmental factors (e.g., soil pH, climate) that may influence metabolite production .

Methodological Notes

- Data Interpretation : Always contextualize results within existing literature, explicitly noting gaps or inconsistencies .

- Ethical Reporting : Disclose funding sources and potential conflicts of interest. Adhere to journal guidelines for data availability (e.g., depositing raw spectra in public repositories) .

- Replication : Publish negative or inconclusive results to mitigate publication bias and inform future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.